LogP Modulation: Monofluoromethyl Linker Confers Intermediate Lipophilicity Between Non-Fluorinated and Difluoromethyl Analogs
The computed LogP of 2-(azetidin-3-ylfluoromethyl)pyrimidine (0.7066) is intermediate between that of the non-fluorinated, directly attached analog 2-(azetidin-3-yl)pyrimidine (which lacks the fluoromethylene bridge and is expected to exhibit lower LogP due to the absence of the lipophilic fluorine and methylene spacer) and the difluoromethyl analog 2-(azetidin-3-yldifluoromethyl)pyrimidine (computed LogP 0.7878) . Each additional fluorine atom on the methylene linker incrementally raises LogP by approximately 0.08 units in this scaffold, while the methylene spacer itself contributes additional lipophilicity versus a direct azetidine–pyrimidine bond. This intermediate LogP positions the monofluoromethyl compound as a balanced choice for programs requiring moderate lipophilicity—higher than non-fluorinated variants for membrane permeability, yet lower than the difluoromethyl analog to mitigate risks of excessive lipophilicity (LogP > 5)-driven promiscuity and poor solubility [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.7066 (computed, LeYan platform) |
| Comparator Or Baseline | 2-(Azetidin-3-yldifluoromethyl)pyrimidine: LogP = 0.7878 (computed, LeYan platform); Non-fluorinated 2-(azetidin-3-yl)pyrimidine: LogP not directly reported by same method, but expected lower due to absence of fluorine and methylene spacer |
| Quantified Difference | ΔLogP = +0.0812 (target → difluoromethyl analog). Estimated ΔLogP versus non-fluorinated analog: approximately +0.2 to +0.5 based on known fluoromethylene contributions to LogP in heterocyclic amine series [1]. |
| Conditions | Computed LogP values as reported by supplier computational chemistry platforms (LeYan); not experimentally determined shake-flask LogP. |
Why This Matters
This intermediate LogP value enables medicinal chemists to select the monofluoromethyl building block as a starting point that balances membrane permeability with aqueous solubility, avoiding the need to later remediate excessive lipophilicity introduced by the difluoromethyl congener.
- [1] Melnykov, K. P.; Nazar, K.; Smyrnov, O.; Skreminskyi, A.; Pavlenko, S.; Klymenko-Ulianov, O.; Shishkina, S.; Volochnyuk, D. M.; Grygorenko, O. O. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chem. Eur. J. 2023, 29 (47), e202301383. DOI: 10.1002/chem.202301383. View Source
